

Spectroscopic Profile of 2-Methylhexan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylhexan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylhexan-1-ol**, a branched-chain primary alcohol. The information enclosed serves as a critical reference for substance identification, structural elucidation, and quality control in various research and development applications. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methylhexan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	Doublet of Doublets	2H	-CH ₂ OH
~1.6	Multiplet	1H	-CH(CH ₃)-
~1.2-1.4	Multiplet	6H	-CH ₂ -CH ₂ -CH ₂ -
~0.9	Triplet	3H	-CH ₂ -CH ₃
~0.85	Doublet	3H	-CH(CH ₃)-

Note: Data presented here is a general representation. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.[\[1\]](#)[\[2\]](#)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~68	-CH ₂ OH
~39	-CH(CH ₃)-
~30	-CH ₂ -
~29	-CH ₂ -
~23	-CH ₂ -
~17	-CH(CH ₃)-
~14	-CH ₂ -CH ₃

Note: Carbon assignments are based on typical chemical shifts for aliphatic alcohols.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H Stretch
~2950	Strong	C-H Stretch (sp ³)
~2870	Strong	C-H Stretch (sp ³)
~1460	Medium	C-H Bend
~1040	Strong	C-O Stretch

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding in the liquid state.
[\[1\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
43	99.99	[C ₃ H ₇] ⁺
56	32.40	[C ₄ H ₈] ⁺
41	27.87	[C ₃ H ₅] ⁺
69	21.95	[C ₅ H ₉] ⁺
85	21.95	[C ₆ H ₁₃] ⁺

Note: The fragmentation pattern is consistent with a primary alcohol. The base peak at m/z 43 is a common fragment for branched alkanes.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A small quantity of **2-Methylhexan-1-ol** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[\[1\]](#)[\[4\]](#)

- A reference standard, such as tetramethylsilane (TMS), is added to the solution for chemical shift calibration ($\delta = 0.00$ ppm).[1][4]

Instrumentation:

- A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.

Data Acquisition:

- The prepared NMR tube is placed in the spectrometer's probe.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
- The acquired FID is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **2-Methylhexan-1-ol** is a liquid at room temperature, the IR spectrum is conveniently recorded as a "neat" sample (without any solvent).[5][6] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[1][5][6][7]

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[1]

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded first.[1]
- The prepared sample (the "sandwich" of salt plates with the liquid film) is then placed in the instrument's sample holder.[5][6]

- The sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to yield the final transmittance or absorbance spectrum of the sample.
[1]

Mass Spectrometry (MS)

Sample Introduction:

- For a volatile liquid like **2-Methylhexan-1-ol**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system.[1][8] This allows for separation from any potential impurities before mass analysis.

Ionization:

- Electron Impact (EI) is a common ionization method for this type of compound.[8][9] In this process, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M^+) and various fragment ions.[8][9]

Mass Analysis:

- The generated ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]

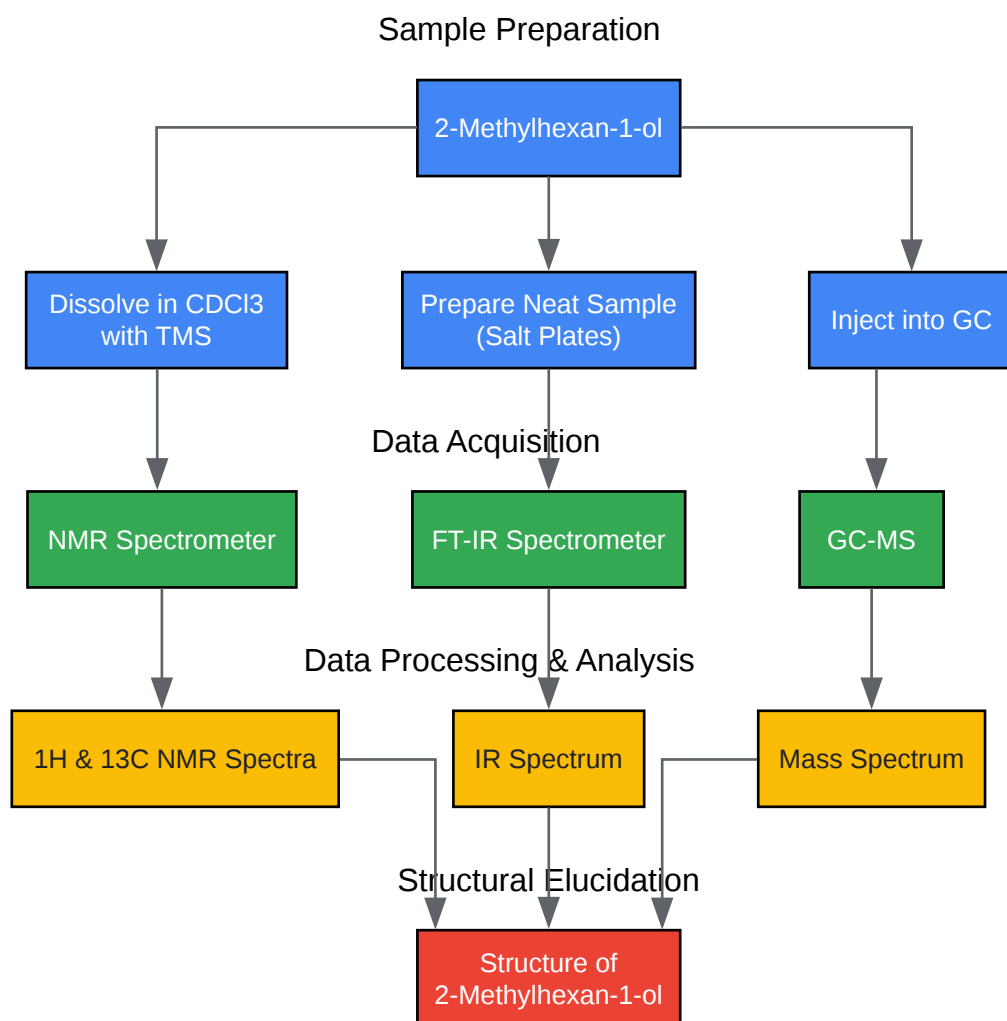
Detection:

- An electron multiplier or a similar detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.[8]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

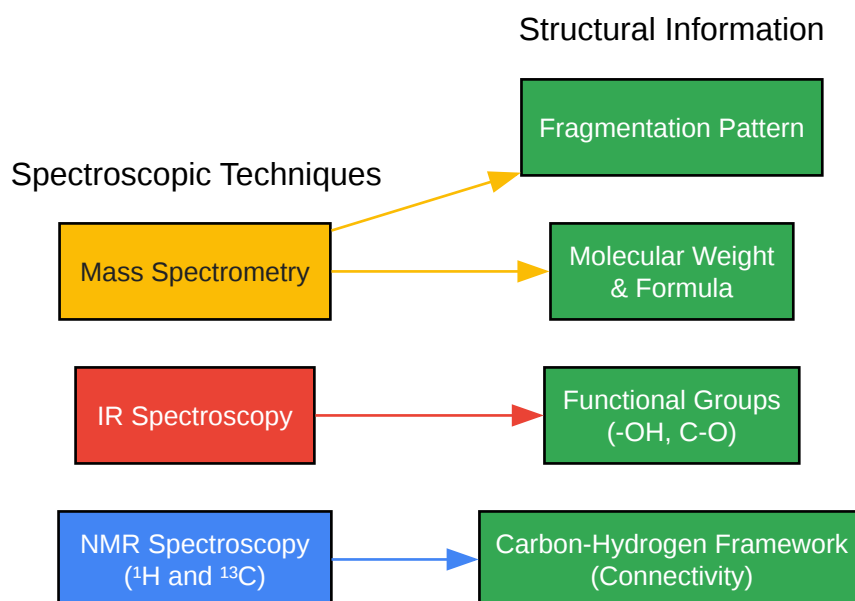
Spectroscopic Analysis Workflow for 2-Methylhexan-1-ol



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Caption: Workflow of Spectroscopic Analysis.

Relationship Between Spectroscopic Techniques and Structural Information



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Caption: Spectroscopic Techniques and Derived Structural Information.

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